A Senior Application Scientist's Technical Guide to the Spectroscopic Data of 1,3-Butanedione, 1-(4-nitrophenyl)-
A Senior Application Scientist's Technical Guide to the Spectroscopic Data of 1,3-Butanedione, 1-(4-nitrophenyl)-
Introduction and Core Molecular Features
Welcome to this in-depth technical guide on the spectroscopic characterization of 1,3-Butanedione, 1-(4-nitrophenyl)-, a bifunctional organic molecule of interest to researchers in synthetic chemistry and materials science. With a molecular weight of 207.18 g/mol and a formula of C₁₀H₉NO₄, this compound integrates a nitroaromatic system with a β-diketone moiety.[1][2] This unique combination governs its chemical reactivity and provides a rich spectroscopic fingerprint.
The primary challenge and most compelling feature in the analysis of this molecule is the existence of keto-enol tautomerism, an equilibrium between the diketo form and the more conjugated, intramolecularly hydrogen-bonded enol form.[3] Understanding this equilibrium is paramount for accurate spectroscopic interpretation, as both tautomers are often present in solution, and their ratio can be influenced by factors such as solvent polarity.[4] This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the experimental rationale and interpreting the spectral features in the context of this tautomeric system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Tautomers
NMR spectroscopy is arguably the most powerful tool for elucidating the keto-enol equilibrium. Because the interconversion between the keto and enol forms is often slow on the NMR timescale, separate signals for each tautomer can be resolved, providing a quantitative snapshot of the equilibrium state.[5]
Expertise in Action: The Choice of Solvent
The selection of a deuterated solvent is a critical experimental decision that directly influences the keto-enol equilibrium.
-
Non-polar solvents (e.g., CDCl₃): These solvents tend to favor the enol form. The intramolecular hydrogen bond of the enol is more stable in a non-polar environment where it does not have to compete with solvent molecules for hydrogen bonding.
-
Polar aprotic solvents (e.g., DMSO-d₆): These solvents can shift the equilibrium towards the keto form by forming intermolecular hydrogen bonds with the enol, destabilizing its intramolecularly bonded state.[4]
For this guide, we will discuss the expected spectrum in CDCl₃, where the enol form is anticipated to be the major species.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear distinction between the keto and enol forms through unique chemical shifts and multiplicities.
| Assignment (Enol Form) | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -NO₂) | ~8.3 | Doublet (d) | 2H | The powerful electron-withdrawing nitro group strongly deshields adjacent protons. |
| Ar-H (meta to -NO₂) | ~8.1 | Doublet (d) | 2H | Deshielded by the aromatic ring and nitro group, typically forming an AA'BB' system. |
| Enolic C=C-H | ~6.2 | Singlet (s) | 1H | Proton on a double bond, part of the conjugated enol system. |
| Enolic O-H | ~16-17 | Broad Singlet (br s) | 1H | Highly deshielded due to strong intramolecular hydrogen bonding; signal is often broad. |
| -CH₃ | ~2.2 | Singlet (s) | 3H | Methyl group adjacent to the enol's carbonyl. |
| Assignment (Keto Form) | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -NO₂) | ~8.3 | Doublet (d) | 2H | Similar environment to the enol form. |
| Ar-H (meta to -NO₂) | ~8.1 | Doublet (d) | 2H | Similar environment to the enol form. |
| -CH₂- | ~4.1 | Singlet (s) | 2H | Methylene protons situated between two electron-withdrawing carbonyl groups are deshielded. |
| -CH₃ | ~2.3 | Singlet (s) | 3H | Methyl group adjacent to a ketone carbonyl. |
¹³C NMR Spectroscopy
The carbon spectrum corroborates the ¹H NMR data, providing definitive evidence of the tautomeric forms through the chemical shifts of the carbonyl and olefinic carbons.
| Assignment (Enol Form) | Expected δ (ppm) | Rationale |
| C=O (Aryl ketone) | ~185 | Carbonyl carbon involved in conjugation and intramolecular H-bonding. |
| C=O (Aliphatic ketone) | ~195 | Carbonyl carbon of the acetyl group in the enol tautomer. |
| C (Aromatic, ipso to -NO₂) | ~150 | Quaternary carbon deshielded by the attached nitro group. |
| C (Aromatic, ipso to C=O) | ~140 | Quaternary carbon attached to the diketone side chain. |
| C-H (Aromatic) | ~124-130 | Aromatic carbons bearing protons. |
| C=C (Enol) | ~97 | Olefinic carbon bearing a proton in the enol ring. |
| -CH₃ | ~25 | Methyl carbon of the acetyl group. |
| Assignment (Keto Form) | Expected δ (ppm) | Rationale |
| C=O (Aryl ketone) | ~192 | Deshielded aryl ketone carbonyl. |
| C=O (Aliphatic ketone) | ~202 | Typical chemical shift for a methyl ketone.[6] |
| -CH₂- | ~58 | Methylene carbon between two carbonyls. |
| -CH₃ | ~30 | Methyl carbon adjacent to the ketone. |
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the specific functional groups present in a molecule. For 1,3-Butanedione, 1-(4-nitrophenyl)-, the IR spectrum is a composite of signals from both the keto and enol tautomers, providing a rapid confirmation of the key structural motifs.
Interpretation of Key IR Absorption Bands
The presence of both tautomers gives rise to a complex but highly informative spectrum. The enol form's intramolecular hydrogen bond and conjugation cause a significant shift in the carbonyl stretching frequency.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |
| ~3100 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |
| ~2950 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl group. |
| ~1720 | C=O Stretch | Diketo Form | Asymmetric stretch of the two carbonyls in the keto tautomer. |
| ~1685 | C=O Stretch | Diketo Form | Symmetric stretch of the keto tautomer's carbonyls. |
| ~1600 | C=O Stretch | Enol Form | Carbonyl stretch, frequency lowered by conjugation and strong intramolecular H-bonding. |
| ~1590 | C=C Stretch | Aromatic & Enol | Overlapping signals from the phenyl ring and the C=C double bond of the enol. |
| ~1520 | N-O Stretch | Asymmetric | A strong, characteristic absorption for the nitro group.[7] |
| ~1345 | N-O Stretch | Symmetric | The second characteristic, strong absorption for the nitro group.[7] |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a swab lightly moistened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid 1,3-Butanedione, 1-(4-nitrophenyl)- onto the crystal.
-
Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns under ionization.
Expertise in Action: The Choice of Ionization Method
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. It is ideal for creating a fingerprint mass spectrum and elucidating the molecular structure. Nitroaromatic compounds are known to produce a detectable molecular ion peak under EI conditions.[8]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation.[1] It is excellent for confirming the molecular weight with high accuracy.
Expected Mass Spectrum (Electron Ionization)
The molecular ion peak ([M]⁺˙) is expected at an m/z of 207, corresponding to the molecular weight of the compound.[1] The fragmentation pattern provides a roadmap of the molecule's weakest bonds.
| m/z Value | Proposed Fragment Identity | Neutral Loss | Rationale |
| 207 | [C₁₀H₉NO₄]⁺˙ | - | Molecular Ion (M⁺˙) |
| 192 | [C₁₀H₈NO₃]⁺ | CH₃˙ | Loss of the terminal methyl group (α-cleavage). |
| 161 | [C₁₀H₉O₂]⁺ | NO₂˙ | Loss of the nitro group, a common pathway for nitroaromatics.[7] |
| 150 | [C₈H₆O₂]⁺˙ | CH₃CO˙ + H˙ | Loss of an acetyl radical. |
| 149 | [C₇H₅O₃]⁺ | CH₃C(O)CH₂˙ | Cleavage of the butanedione chain. |
| 121 | [C₇H₅O]⁺ | NO₂˙ + CH₃CO˙ | Sequential loss of nitro and acetyl radicals. |
| 105 | [C₇H₅O]⁺ | - | Benzoyl cation, a very stable and common fragment from benzoyl compounds. |
| 77 | [C₆H₅]⁺ | - | Phenyl cation, resulting from cleavage of the benzoyl group.[7] |
| 43 | [CH₃CO]⁺ | - | Acetyl cation, a characteristic fragment for methyl ketones. |
Diagram: Proposed EI-MS Fragmentation Pathway
Caption: Key fragmentation pathways in EI-MS.
Integrated Spectroscopic Analysis and Conclusion
The true power of spectroscopic analysis lies in the synergy of these techniques. IR spectroscopy provides the initial, rapid confirmation of the key functional groups: the nitro moiety, the aromatic ring, and the β-diketone system. Mass spectrometry definitively confirms the molecular weight (207.18 g/mol ) and provides a fragmentation pattern consistent with the proposed structure, including characteristic losses of nitro and acetyl groups.
Finally, NMR spectroscopy offers the most profound insight, not only confirming the carbon-hydrogen framework but also beautifully illustrating the dynamic keto-enol tautomerism. By integrating the data from these three pillars of spectroscopic analysis, we can achieve an unambiguous and comprehensive structural elucidation of 1,3-Butanedione, 1-(4-nitrophenyl)-. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this molecule in their work.
References
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022). Available at: [Link]
-
PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]
-
Gao, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. Available at: [Link]
-
Verma, S., et al. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]
-
Journal of the American Chemical Society. (1953). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Available at: [Link]
-
PubChemLite. (n.d.). 1-(4-nitrophenyl)butane-1,3-dione (C10H9NO4). Available at: [Link]
-
National Institutes of Health. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Analytical Sciences. Available at: [Link]
-
Al-Hujaj, T. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. Available at: [Link]
-
NIST. (n.d.). 1,4-Diphenyl-1,3-butadiene. NIST Chemistry WebBook. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
ACS Publications. (1973). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Ketone infrared spectra. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top) and in CDCl 3 (bottom). Available at: [Link]
-
ResearchGate. (2004). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure. Available at: [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
PubMed. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Resolution Study Point. (2021). Complex of beta-diketone. YouTube. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Al-Ghamdi, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (n.d.). A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single... Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Available at: [Link]
-
NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. PubChemLite - 1-(4-nitrophenyl)butane-1,3-dione (C10H9NO4) [pubchemlite.lcsb.uni.lu]
- 2. 1-(4-nitrophenyl)-1,3-butanedione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,4-DIPHENYLBUTANE | C16H18 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Diphenyl-1,3-butadiene [webbook.nist.gov]
